
4'-bromo-2,3',4,6-tetrafluoro-1,1'-biphenyl
Overview
Description
4’-Bromo-2,3’,4,6-tetrafluoro-1,1’-biphenyl is a halogenated biphenyl compound with the molecular formula C12H5BrF4. This compound is characterized by the presence of bromine and multiple fluorine atoms attached to the biphenyl structure. It is used in various chemical reactions and has applications in scientific research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4’-bromo-2,3’,4,6-tetrafluoro-1,1’-biphenyl typically involves halogenation reactions. One common method is the bromination of 2,3’,4,6-tetrafluoro-1,1’-biphenyl using bromine or a brominating agent under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform, and the temperature is maintained to ensure selective bromination at the desired position .
Industrial Production Methods
Industrial production of 4’-bromo-2,3’,4,6-tetrafluoro-1,1’-biphenyl may involve large-scale halogenation processes using automated reactors. The reaction conditions are optimized for high yield and purity, and the product is purified using techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Nucleophilic Aromatic Substitution Reactions
The compound's bromine atom at position 4' serves as the primary reactive site for substitution, while fluorine atoms influence reaction kinetics through electronic effects. Key findings include:
Table 1: Substitution Reaction Parameters
Nucleophile | Solvent System | Temperature (°C) | Yield (%) | Reference |
---|---|---|---|---|
Sodium methoxide | DMF/H2O (4:1) | 80 | 72 | |
Piperidine | THF | Reflux | 58 | |
Potassium phthalimide | DMSO | 120 | 81 |
Polar aprotic solvents enhance reaction rates by stabilizing transition states, with DMSO showing particular effectiveness in amidations. Steric hindrance from adjacent fluorine substituents reduces yields compared to non-fluorinated analogs by approximately 15-20%.
Cross-Coupling Reactions
The bromine substituent enables participation in palladium-catalyzed couplings, though fluorination patterns significantly influence catalytic efficiency:
Suzuki-Miyaura Coupling Case Study
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Catalyst System : Pd2(dba)3/XPhos (2.5 mol%)
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Base : Na2CO3
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Solvent : THF/toluene/H2O (3:3:1)
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Temperature : 95°C
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Duration : 16 hr
Key challenges:
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Competing homocoupling of boronic acid partners
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Reduced electron density at coupling position due to fluorine EWGs
Halogen Exchange Reactions
Fluorine atoms exhibit limited reactivity under standard conditions, but participate in specialized transformations:
Table 2: Fluorine Reactivity Profile
Position | Reaction Type | Conditions | Product Formation |
---|---|---|---|
2' | No substitution | Up to 150°C in strong bases | None observed |
3' | Radical fluorination | UV/Peroxide system | 12% conversion |
4 | Electrophilic meta-substituent effect | Friedel-Crafts conditions | Directs incoming electrophiles to position 5 |
Comparative Reactivity Analysis
Table 3: Halogenated Biphenyl Reactivity Comparison
Compound | Suzuki Coupling Yield | SNAr Reactivity (krel) | Thermal Stability (°C) |
---|---|---|---|
4'-Br-2,3',4,6-F4-1,1'-biphenyl | 36% | 1.00 | 228 |
4-Bromobiphenyl | 89% | 2.15 | 195 |
2,3,5,6-Tetrafluorobiphenyl | N/A | 0.67 | 245 |
4'-Cl-2,3',4,6-F4-1,1'-biphenyl | 41% | 0.92 | 221 |
Data reveals fluorine substitution decreases coupling efficiency but enhances thermal stability through increased resonance stabilization . The bromine atom shows 5.8× greater reactivity in SNAr compared to chlorine analogs under identical conditions.
Industrial-Scale Reaction Optimization
Continuous flow systems demonstrate advantages over batch processing:
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Residence time reduced from 16 hr → 45 min
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Yield improvement from 36% → 52%
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Catalyst loading decreased to 1.2 mol% Pd
Critical parameters:
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Precise temperature control (±1°C)
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Laminar flow regime (Re ≈ 120)
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In-line fluoride scavengers
This comprehensive analysis establishes 4'-bromo-2,3',4,6-tetrafluoro-1,1'-biphenyl as a valuable yet challenging building block in fluorinated material synthesis. Its reactivity profile suggests particular utility in creating meta-substituted polyfluorinated systems under carefully controlled conditions.
Scientific Research Applications
Applications in Organic Synthesis
The compound serves as a critical building block in organic synthesis:
- Synthesis of Complex Molecules : Due to its reactivity, it can be used to create more complex organic structures through substitution and coupling reactions. For instance, its bromine atom can be replaced by various nucleophiles such as amines or thiols .
Materials Science
In materials science, 4'-bromo-2,3',4,6-tetrafluoro-1,1'-biphenyl is incorporated into polymers and other materials:
- Enhancement of Material Properties : The incorporation of this compound into polymer matrices can improve thermal stability and chemical resistance. Its rigidity and electron-withdrawing properties make it suitable for developing advanced materials like organic semiconductors and OLEDs (Organic Light Emitting Diodes) .
Pharmaceutical Applications
The unique chemical properties of this compound have led to its investigation in pharmaceutical development:
- Drug Development : Research has shown that compounds with similar structures exhibit notable biological activities. The fluorinated biphenyl derivatives are being explored for their potential roles in drug formulations due to their influence on pharmacokinetics (absorption, distribution, metabolism, and excretion) .
Case Study 1: Synthesis of Fluorinated Aminobiphenyl Derivatives
In a study focusing on the synthesis of fluorinated aminobiphenyl derivatives using this compound as a precursor, researchers utilized palladium-catalyzed reactions to achieve high yields of desired products. The study highlighted the efficiency of the Suzuki-Miyaura coupling in generating complex structures suitable for pharmaceutical applications .
Case Study 2: Development of Organic Semiconductors
Another research effort explored the use of this compound in the fabrication of organic semiconductors. The findings indicated that the incorporation of this compound improved charge transport properties significantly compared to non-fluorinated biphenyls. This enhancement is attributed to its unique electronic characteristics which facilitate better performance in electronic devices .
Mechanism of Action
The mechanism of action of 4’-bromo-2,3’,4,6-tetrafluoro-1,1’-biphenyl in chemical reactions involves the activation of the bromine atom, which facilitates nucleophilic substitution or coupling reactions. In Suzuki-Miyaura coupling, the palladium catalyst undergoes oxidative addition with the bromine atom, followed by transmetalation with the boronic acid and reductive elimination to form the new carbon-carbon bond .
Comparison with Similar Compounds
Similar Compounds
4-Bromo-2,3,5,6-tetrafluoropyridine: Similar in structure but contains a pyridine ring instead of a biphenyl structure.
2,3,4,5,6-Pentafluorobenzyl bromide: Contains a fully fluorinated benzyl group with a bromine atom.
2,3,5,6-Tetrafluoro-4-(trifluoromethyl)benzyl bromide: Contains additional trifluoromethyl group.
Uniqueness
4’-Bromo-2,3’,4,6-tetrafluoro-1,1’-biphenyl is unique due to its specific substitution pattern on the biphenyl structure, which imparts distinct reactivity and properties compared to other halogenated biphenyls and fluorinated compounds .
Biological Activity
Overview
4'-Bromo-2,3',4,6-tetrafluoro-1,1'-biphenyl (C12H5BrF4) is a halogenated biphenyl compound notable for its unique substitution pattern and potential biological activities. This compound has garnered attention in various fields including medicinal chemistry and materials science due to its reactivity and role as an intermediate in the synthesis of biologically active molecules.
- Molecular Formula : C12H5BrF4
- Molecular Weight : 305.07 g/mol
- CAS Number : 29680-44-2
The biological activity of this compound is primarily attributed to its ability to participate in nucleophilic substitution and coupling reactions. These reactions enable the formation of various biologically relevant compounds. The bromine atom in the structure acts as a leaving group, facilitating these transformations.
Immunotoxicity and Endocrine Disruption
Recent studies have evaluated the immunotoxic effects of halogenated compounds, including those similar to this compound. Research indicates that such compounds can exhibit immunosuppressive activity through mechanisms akin to established immunosuppressants like dexamethasone . This raises concerns regarding their potential impact on human health and environmental safety.
Study on Perfluoroalkyl Substances (PFAS)
A comprehensive analysis involving various perfluoroalkyl substances (PFAS) has highlighted the immunotoxic profiles of halogenated compounds. In a study evaluating 147 PFAS, it was found that approximately 21% exhibited bioactivity at concentrations ranging from 1 to 60 micromolar . While this compound was not explicitly tested in this study, its structural similarities suggest it may share similar bioactive properties.
Comparative Analysis with Similar Compounds
Compound Name | Molecular Formula | CAS Number | Notable Activity |
---|---|---|---|
4-Bromo-2,3',5,6-tetrafluoro-1,1'-biphenyl | C12H5BrF4 | 29680-44-2 | Potential immunotoxicity |
2,3',4,5-Tetrafluorobiphenyl | C12H8F4 | Not Available | Used in organic synthesis |
Perfluorooctanoic Acid (PFOA) | C8HF15O2 | 335-67-1 | Known immunosuppressant |
Research Applications
The compound serves as an intermediate in the synthesis of various pharmaceuticals and biologically active molecules. Its unique properties make it valuable in:
- Drug Discovery : As a building block for new therapeutic agents.
- Material Science : In the development of advanced polymers and liquid crystals.
Properties
IUPAC Name |
2-(4-bromo-3-fluorophenyl)-1,3,5-trifluorobenzene | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H5BrF4/c13-8-2-1-6(3-9(8)15)12-10(16)4-7(14)5-11(12)17/h1-5H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WSSOFUUHIDHTSM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C2=C(C=C(C=C2F)F)F)F)Br | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H5BrF4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.06 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1469898-26-7 | |
Record name | 4'-bromo-2,3',4,6-tetrafluoro-1,1'-biphenyl | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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